molecular formula C9H19NO2 B2973353 1-Methoxy-3-(oxan-4-yl)propan-2-amine CAS No. 1249772-50-6

1-Methoxy-3-(oxan-4-yl)propan-2-amine

Cat. No. B2973353
M. Wt: 173.256
InChI Key: XMIFCXXBUPSNJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxy-3-(oxan-4-yl)propan-2-amine, also known as Methoxyphenamine, is a synthetic compound that belongs to the amphetamine class of drugs. It is a psychoactive substance that acts as a central nervous system stimulant. Methoxyphenamine has been used in scientific research to study its mechanism of action and its potential therapeutic applications.

Scientific Research Applications

Metal-Free Photosensitized Oxyimination

The compound is foundational in developing methodologies for introducing both amine and alcohol functionalities into alkene substrates, enabling the synthesis of 1,2-aminoalcohols in a single step. This advancement is significant for creating high-value organic molecules, including pharmaceuticals and natural products, through a metal-free photosensitization strategy using oxime carbonate as a bifunctional reagent. The approach offers a straightforward path to synthesize complex molecules under mild conditions, highlighting the compound's utility in organic synthesis and material science (Tuhin Patra, M. Das, C. Daniliuc, F. Glorius, 2021).

Selective Transformations of a Diprotected 2-Oxobutanedial

In another study, the reactivity of derivatives of oxobutanedial, closely related to the compound of interest, was explored for selective transformations, showcasing the versatility of such compounds in synthetic chemistry. These transformations include hydride and Grignard-type additions, demonstrating the compound's potential as a precursor in synthesizing various organic molecules with high specificity and yield (Marit K. Leiren, S. Valdersnes, L. Sydnes, 2013).

Development of Novel Synthesis Methods

Efforts to develop new synthesis methods for N-substituted 1,3-oxazinan-2-ones involved the compound in a three-component, one-pot reaction showcasing its utility in creating chiral products. This method emphasizes the compound's role in efficient and straightforward synthesis processes, contributing to the broader field of organic and medicinal chemistry by providing access to chiral molecules with potential pharmaceutical applications (S. Trifunović, D. Dimitrijević, Gordana Vasić, et al., 2010).

Enhanced Fluorescence for Biomedical Analysis

The compound's derivatives have been identified as novel fluorophores with strong fluorescence across a wide pH range, making them valuable for biomedical analysis. These derivatives exhibit high stability and large Stokes' shifts, ideal for fluorescent labeling in complex biological environments. This application demonstrates the compound's potential in developing new diagnostic and analytical tools in biotechnology and healthcare (Junzo Hirano, K. Hamase, H. Fukuda, et al., 2004).

properties

IUPAC Name

1-methoxy-3-(oxan-4-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-11-7-9(10)6-8-2-4-12-5-3-8/h8-9H,2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIFCXXBUPSNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CC1CCOCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-3-(oxan-4-yl)propan-2-amine

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